6-(4-tert-Butylphenyl)sulfanylhexanoic acid
Overview
Description
6-(4-tert-Butylphenyl)sulfanylhexanoic acid is an organic compound with the molecular formula C16H24O2S and a molecular weight of 280.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-tert-Butylphenyl)sulfanylhexanoic acid can be achieved through several methods. One common approach involves the reaction of 4-tert-butylphenylthiol with 6-bromohexanoic acid under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-tert-butylphenylthiol in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the solution.
- Introduce 6-bromohexanoic acid to the mixture and allow the reaction to proceed at room temperature.
- After completion, the product is purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-tert-Butylphenyl)sulfanylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hexanol derivatives.
Substitution: Various substituted hexanoic acid derivatives.
Scientific Research Applications
6-(4-tert-Butylphenyl)sulfanylhexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-tert-Butylphenyl)sulfanylhexanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular redox balance. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenylboronic acid
- 4-tert-Butylphenylmethanesulfonate
- 4-tert-Butylphenylisocyanate
Uniqueness
6-(4-tert-Butylphenyl)sulfanylhexanoic acid is unique due to its specific combination of a hexanoic acid backbone and a tert-butylphenylsulfanyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
6-(4-tert-butylphenyl)sulfanylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2S/c1-16(2,3)13-8-10-14(11-9-13)19-12-6-4-5-7-15(17)18/h8-11H,4-7,12H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFOBPXOMFBQHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734753 | |
Record name | 6-[(4-tert-Butylphenyl)sulfanyl]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61798-20-7 | |
Record name | 6-[(4-tert-Butylphenyl)sulfanyl]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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